4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol
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Overview
Description
4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl group and the methoxyphenol moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the imidazo[1,2-a]pyridine core allows it to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: An imidazo[1,2-a]pyridine derivative used as a sedative-hypnotic.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
4-{3-[(4-Chlorophenyl)amino]-6-methylimidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The combination of the 4-chlorophenyl group and the methoxyphenol moiety sets it apart from other imidazo[1,2-a]pyridine derivatives, potentially leading to novel applications and therapeutic benefits .
Properties
Molecular Formula |
C21H18ClN3O2 |
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Molecular Weight |
379.8 g/mol |
IUPAC Name |
4-[3-(4-chloroanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H18ClN3O2/c1-13-3-10-19-24-20(14-4-9-17(26)18(11-14)27-2)21(25(19)12-13)23-16-7-5-15(22)6-8-16/h3-12,23,26H,1-2H3 |
InChI Key |
HSYIAUSQEMANIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)O)OC)C=C1 |
Origin of Product |
United States |
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